molecular formula C15H16N6O3 B2589351 N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide CAS No. 2097921-62-3

N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide

Cat. No.: B2589351
CAS No.: 2097921-62-3
M. Wt: 328.332
InChI Key: JZDUIDAEKKFGTB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core linked to a 1-methylpyrazole moiety and a tetrahydrobenzoxazole scaffold. The oxadiazole ring enhances metabolic stability and bioavailability, while the pyrazole group contributes to hydrogen bonding and π-π stacking interactions with biological targets . The tetrahydrobenzoxazole component may confer conformational rigidity, influencing target selectivity .

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c1-21-8-9(6-17-21)14-18-12(23-20-14)7-16-15(22)13-10-4-2-3-5-11(10)19-24-13/h6,8H,2-5,7H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDUIDAEKKFGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=C4CCCCC4=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer effects, supported by various studies and findings.

Chemical Structure

The compound features a complex structure that includes:

  • 1,2,4-Oxadiazole : Known for its diverse biological activities.
  • Benzoxazole : Associated with various therapeutic effects.

The structural formula can be represented as follows:

\text{N 3 1 methyl 1H pyrazol 4 yl 1 2 4 oxadiazol 5 yl methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide}

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole core exhibit significant antimicrobial properties. A study demonstrated that synthesized compounds showed better activity against gram-positive bacteria compared to gram-negative strains. Specifically:

  • Compounds derived from the oxadiazole framework displayed effective inhibition against Bacillus cereus , Bacillus thuringiensis , and other species with IC50 values lower than traditional antibiotics .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Key findings include:

  • The compound demonstrated cytotoxic effects against several cancer cell lines including HCT116 , MCF7 , and HUH7 . For instance:
    • Compound variants showed IC50 values ranging from 10.1 µM to 18.78 µM against the liver carcinoma cell line (HUH7), outperforming the standard chemotherapeutic agent 5-Fluorouracil (5-FU) .

The proposed mechanisms for the biological activities include:

  • Inhibition of Thymidylate Synthase : Targeting this enzyme disrupts DNA synthesis in cancer cells .
  • Induction of Apoptosis : Increased expression of p53 and activation of caspase pathways were noted in treated cancer cells .

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

StudyCompoundActivityIC50 Value
Ahsan et al. (2020)5dAnticancer (HUH7)10.1 µM
Du et al. (2013)Various oxadiazolesAntimicrobialIC50 = 0.47–1.4 µM
Recent Study (2022)Compound 14hFungicidal (Pyricularia oryae)Inhibition Rate = 77.8%

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key structural features with several molecules reported in recent studies. Below is a comparative analysis:

Compound Name/ID Core Structure Key Substituents Synthetic Yield Biological Target/Activity Source
Target Compound 1,2,4-Oxadiazole + Benzoxazole 1-Methylpyrazole, tetrahydrobenzoxazole N/A Hypothesized: GPCRs or ion channels N/A
Z2194302854 (3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide) 1,2,4-Oxadiazole + Pyrimidine Isopropyl-oxadiazole, 1-methylpyrazole 47% CFTR potentiator [1, 2]
VU6004256 (4,6-difluoro-N-(1S,2S)-2-hydroxycyclohexyl-1-((6-(1-methyl-1H-pyrazol-4-yl)pyridine-3-yl)methyl)-1H-indole-3-carboxamide) Indole + Pyridine 1-Methylpyrazole, hydroxycyclohexyl N/A M1 muscarinic receptor PAM [6]
Compound 46 (4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one) 1,2,4-Oxadiazole + Benzoimidazolone 4-Chlorophenethyl 72% Dual TRPA1/TRPV1 antagonist [4]
PDB Complex Ligand (Methyl({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)[(1-methylpyrazol-4-yl)methyl]amine) 1,2,4-Oxadiazole + Cyclopentane 4-Methylphenyl, 1-methylpyrazole N/A Retinol-binding protein 1 (CRBP1) [11]

Key Observations

Substituents such as isopropyl (Z2194302854) or chlorophenethyl (Compound 46) influence reaction efficiency, suggesting that steric bulk in the target compound’s benzoxazole moiety may require optimized coupling conditions.

Bioactivity and Target Selectivity :

  • Z2194302854 demonstrated CFTR potentiation, likely due to its oxadiazole-pyrimidine scaffold interacting with nucleotide-binding domains .
  • VU6004256 ’s indole-pyridine framework with a 1-methylpyrazole group showed selective M1 muscarinic receptor modulation, highlighting the role of pyrazole in enhancing binding affinity .
  • The target compound’s benzoxazole ring may mimic benzoimidazolone (Compound 46) or indole (VU6004256) in TRP or GPCR interactions but with distinct pharmacokinetic profiles due to reduced polarity.

The tetrahydrobenzoxazole moiety is unique compared to cyclopentane derivatives in the PDB ligand, which binds CRBP1 via hydrophobic interactions .

Research Findings and Implications

  • Pharmacological Potential: The 1-methylpyrazole group, common to all compared compounds, is a critical pharmacophore for hydrogen bonding with aspartate/glutamate residues in target proteins. This suggests the target compound may share similar binding mechanisms .
  • SAR Insights : Replacement of pyrimidine (Z2194302854) with benzoxazole could enhance blood-brain barrier penetration, making the compound a candidate for central nervous system targets.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

  • Methodology :

  • Solvent selection : Use polar aprotic solvents like DMF to enhance nucleophilic substitution efficiency, as demonstrated in the synthesis of similar oxadiazole-pyrazole hybrids .
  • Base selection : Potassium carbonate (K₂CO₃) is preferred for deprotonation due to its mild basicity and compatibility with chloroalkyl intermediates .
  • Temperature control : Stirring at room temperature minimizes side reactions (e.g., hydrolysis of the oxadiazole ring) while ensuring sufficient reactivity .
  • Stoichiometry : A 1.1:1 molar ratio of RCH₂Cl to oxadiazole-thiol precursor ensures complete alkylation without excess reagent waste .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve the methylene bridge between oxadiazole and benzoxazole rings, as well as substituent positions on the pyrazole moiety .
  • High-Performance Liquid Chromatography (HPLC) : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect unreacted intermediates .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns unique to the tetrahydrobenzoxazole core .

Q. How can researchers mitigate challenges in purifying this compound after synthesis?

  • Methodology :

  • Column chromatography : Use silica gel with a gradient elution (ethyl acetate/hexane) to separate polar byproducts (e.g., unreacted thiols) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) to exploit differences in solubility between the target compound and impurities .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like 14-α-demethylase lanosterol (PDB: 3LD6), focusing on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the benzoxazole scaffold .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex, particularly at the tetrahydrobenzoxazole binding pocket .

Q. How do structural modifications (e.g., substituent variation on the pyrazole ring) influence its pharmacokinetic properties?

  • Methodology :

  • SAR studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups on the pyrazole ring. Compare logP values (via shake-flask method) and metabolic stability (using liver microsomes) .
  • In silico ADMET : Predict bioavailability and toxicity with SwissADME or ADMETLab, focusing on the impact of the methyl group on the pyrazole’s metabolic resistance .

Q. What experimental approaches can elucidate the mechanism of action in cellular assays?

  • Methodology :

  • Kinase inhibition profiling : Screen against a panel of 50 kinases (e.g., JAK2, EGFR) using fluorescence polarization assays. The benzoxazole-carboxamide moiety may competitively bind ATP pockets .
  • ROS detection : Treat cancer cell lines (e.g., HeLa) with the compound and measure reactive oxygen species (ROS) via DCFH-DA assay to assess oxidative stress induction .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Dose-response validation : Replicate assays (e.g., IC₅₀ for antiproliferative activity) under standardized conditions (e.g., 72-hour incubation, 10% FBS media) to control for variability .
  • Off-target screening : Use proteome-wide affinity chromatography to identify non-specific binding partners that may explain discrepancies .

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